molecular formula C14H20N2O2 B1630080 Benzyl 2,6-dimethylpiperazine-1-carboxylate CAS No. 885278-89-7

Benzyl 2,6-dimethylpiperazine-1-carboxylate

Cat. No.: B1630080
CAS No.: 885278-89-7
M. Wt: 248.32 g/mol
InChI Key: JYWBTFDJVRKRBZ-UHFFFAOYSA-N
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Description

Benzyl 2,6-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 . It is used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

Co-crystallization and Supramolecular Architecture

Benzyl 2,6-dimethylpiperazine-1-carboxylate has been applied in the study of co-crystallization with various compounds. For example, Lei Wang et al. (2011) investigated the co-crystallization of N-donor type compounds with 5-sulfosalicylic acid, revealing the effects of hydrogen-bonding in forming supramolecular architectures (Wang et al., 2011).

Synthesis of Spirocyclic 2,6-dioxopiperazine Derivatives

In the field of organic chemistry, this compound has been used in the synthesis of spirocyclic 2,6-dioxopiperazines. A study by González-Vera et al. (2005) illustrated the methodology for synthesizing these derivatives from amino acid derived alpha-quaternary alpha-amino nitriles (González-Vera et al., 2005).

Photoreleasable Protecting Group for Carboxylic Acids

The compound has also been explored as a photoreleasable protecting group for carboxylic acids. Klan et al. (2000) proposed 2,5-dimethylphenacyl chromophore, a new photoremovable protecting group, suggesting its efficiency and potential applications (Klan et al., 2000).

Antimicrobial Activity

In medicinal chemistry, derivatives of this compound have been synthesized to study their antimicrobial activity. Patel et al. (2011) researched new pyridine derivatives and their in vitro antimicrobial activity, indicating the compound's relevance in the development of new antimicrobial agents (Patel et al., 2011).

Corrosion Inhibition

The compound's derivatives have also been used in studies related to corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives and examined their efficiency as corrosion inhibitors for carbon steel, demonstrating the compound's utility in materials science (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with Benzyl 2,6-dimethylpiperazine-1-carboxylate are not clearly mentioned in the available resources . It’s always recommended to handle chemical substances with appropriate safety measures.

Properties

IUPAC Name

benzyl 2,6-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-8-15-9-12(2)16(11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWBTFDJVRKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623504
Record name Benzyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-89-7
Record name Benzyl 2,6-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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